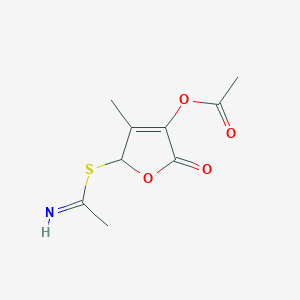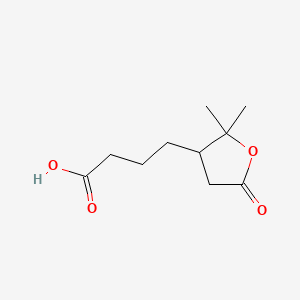
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a dimethyl group and a butanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid typically involves the reaction of 2,2-dimethyl-3-hydroxybutanoic acid with tetrahydrofuran in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)pentanoic acid
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)hexanoic acid
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)heptanoic acid
Uniqueness
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring and dimethyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
6266-61-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-5-oxooxolan-3-yl)butanoic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2)7(6-9(13)14-10)4-3-5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
FVWCTLKSICLGOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC(=O)O1)CCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




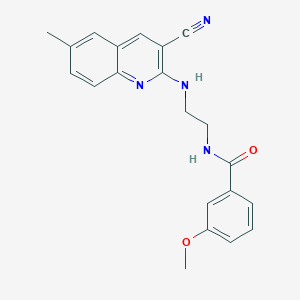
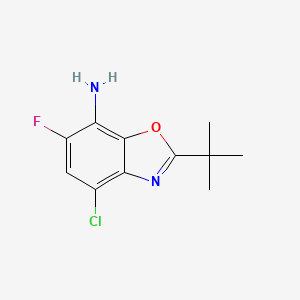
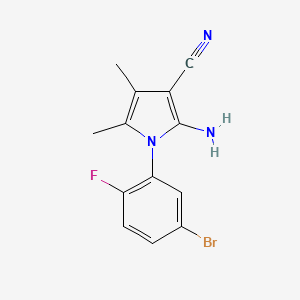
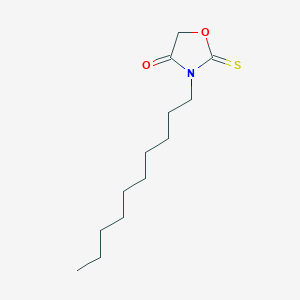


![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
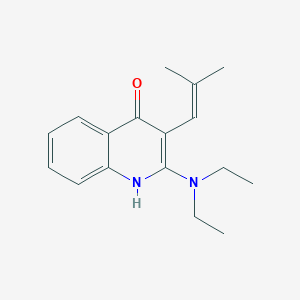
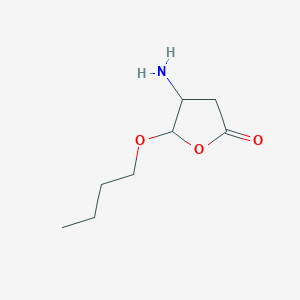
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-](/img/structure/B12884991.png)

